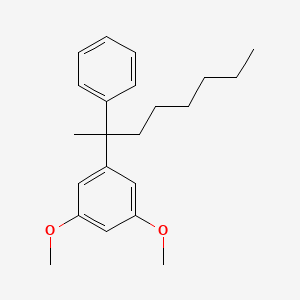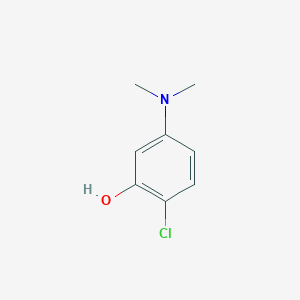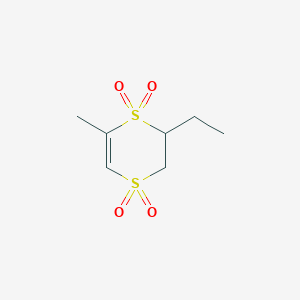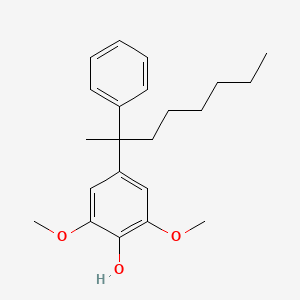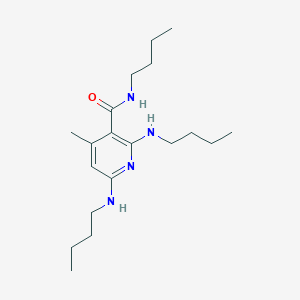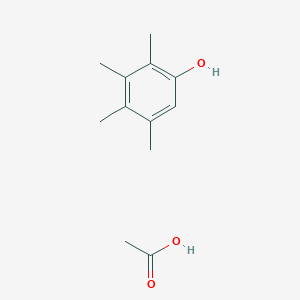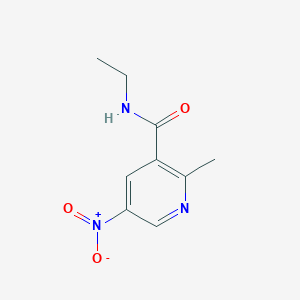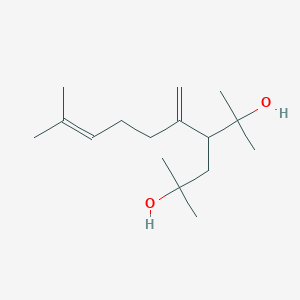
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol is a chemical compound with a complex structure. It is known for its unique molecular configuration and potential applications in various scientific fields. The compound is characterized by its two hydroxyl groups and a branched alkyl chain with multiple double bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a branched alkyl halide, followed by a series of reduction and oxidation reactions to introduce the hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the alkyl chain can be reduced to single bonds using hydrogenation with palladium or platinum catalysts.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkyl ethers, esters
科学研究应用
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and double bonds in the compound allow it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
m-Camphorene: A compound with a similar branched alkyl chain and double bonds.
6-Methyl-3,5-heptadien-2-one: Shares structural similarities with the double bonds and alkyl chain.
Uniqueness
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical and biological properties
属性
CAS 编号 |
61194-07-8 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC 名称 |
2,5-dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol |
InChI |
InChI=1S/C16H30O2/c1-12(2)9-8-10-13(3)14(16(6,7)18)11-15(4,5)17/h9,14,17-18H,3,8,10-11H2,1-2,4-7H3 |
InChI 键 |
MVVIPSIYSGOKRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=C)C(CC(C)(C)O)C(C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


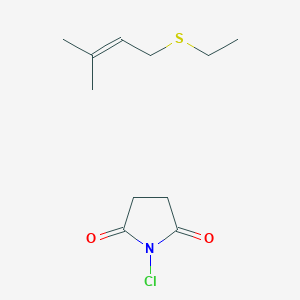

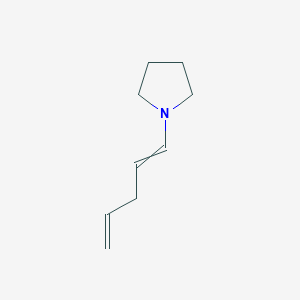
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
